molecular formula C8H8Cl2N2O B8750425 1-allyl-3,5-dichloro-6-methylpyrazin-2(1H)-one

1-allyl-3,5-dichloro-6-methylpyrazin-2(1H)-one

Cat. No. B8750425
M. Wt: 219.06 g/mol
InChI Key: VQGUQAGNLWBFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05866573

Procedure details

A stirred mixture of oxalyl chloride (30.5 ml, 0.35 mol) and α-(allylamino)-propionitrile hydrochloride (10.26 g, 70 mmol) in o-dichlorobenzene (100 ml) was heated to 100° C. for 15 h. The solvent was evaporated in vacuo and the residual black oil was purified by flash column chromatography on silica (eluting with 30% ethyl acetate hexanes) to give the title compound as a tan crystalline solid:
Quantity
30.5 mL
Type
reactant
Reaction Step One
Name
α-(allylamino)-propionitrile hydrochloride
Quantity
10.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[ClH:7].[CH2:8]([NH:11][CH:12]([CH3:15])[C:13]#[N:14])[CH:9]=[CH2:10]>ClC1C=CC=CC=1Cl>[CH2:8]([N:11]1[C:12]([CH3:15])=[C:13]([Cl:7])[N:14]=[C:1]([Cl:6])[C:2]1=[O:3])[CH:9]=[CH2:10] |f:1.2|

Inputs

Step One
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
α-(allylamino)-propionitrile hydrochloride
Quantity
10.26 g
Type
reactant
Smiles
Cl.C(C=C)NC(C#N)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residual black oil was purified by flash column chromatography on silica (eluting with 30% ethyl acetate hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(C(=NC(=C1C)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.